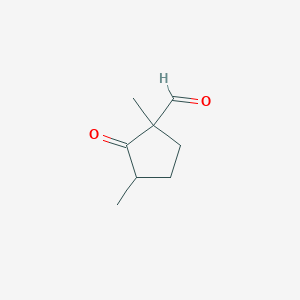
1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde, also known as DMOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOC is a versatile compound that can be synthesized using different methods, and its properties make it an excellent candidate for research in several areas.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde is not well understood. However, it is believed that 1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde can act as a Michael acceptor, reacting with nucleophiles such as amines and thiols. This property makes 1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde a useful tool for the modification of biomolecules.
Biochemical and Physiological Effects:
1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde has been shown to have a wide range of biochemical and physiological effects. For example, 1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde has been used to modify proteins, such as enzymes and antibodies, to improve their stability and activity. 1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde has also been used to modify peptides and nucleic acids to improve their binding affinity and specificity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde is its versatility. 1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde can be used as a building block for the synthesis of a wide range of molecules, making it a valuable tool for organic synthesis. However, one of the limitations of 1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde is its reactivity. 1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde can react with a wide range of nucleophiles, making it difficult to control the reaction.
Orientations Futures
There are several future directions for research on 1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde. One area of research is the development of new methods for the synthesis of 1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde. Another area of research is the development of new applications for 1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde in fields such as medicinal chemistry and material science. Finally, research on the mechanism of action of 1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde could lead to a better understanding of its potential applications.
Méthodes De Synthèse
1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde can be synthesized using several methods, including the reaction of cyclopentanone with methyl vinyl ketone and subsequent oxidation with potassium permanganate. Another method involves the reaction of cyclopentanone with ethyl acetoacetate and subsequent oxidation with potassium permanganate. Both methods yield 1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde in good yields and high purity.
Applications De Recherche Scientifique
1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde has potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, 1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde can be used as a building block for the synthesis of more complex molecules. In medicinal chemistry, 1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde can be used as a starting material for the synthesis of drugs with potential therapeutic effects. In material science, 1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde can be used as a precursor for the synthesis of polymers and other materials.
Propriétés
Numéro CAS |
133785-11-2 |
|---|---|
Nom du produit |
1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde |
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
1,3-dimethyl-2-oxocyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-6-3-4-8(2,5-9)7(6)10/h5-6H,3-4H2,1-2H3 |
Clé InChI |
JFVVUALTOMCKKH-UHFFFAOYSA-N |
SMILES |
CC1CCC(C1=O)(C)C=O |
SMILES canonique |
CC1CCC(C1=O)(C)C=O |
Synonymes |
Cyclopentanecarboxaldehyde, 1,3-dimethyl-2-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



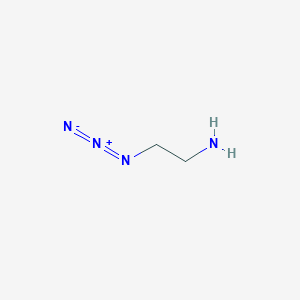

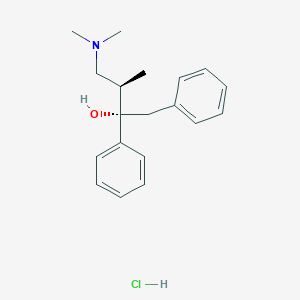


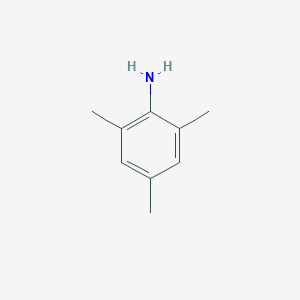
![(4S,5R)-4-Hydroxy-4-[(E)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one](/img/structure/B148801.png)


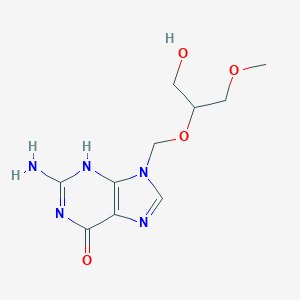
![Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B148816.png)
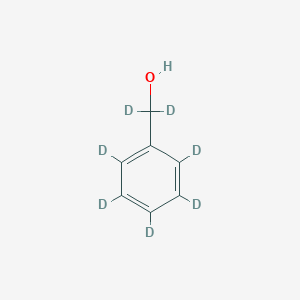
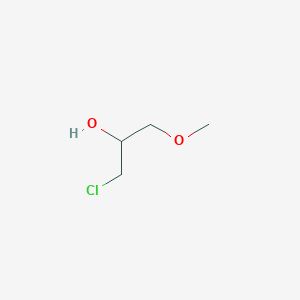
![6-(1,2-Dihydroxyethyl)-5-[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-2-[2-hydroxy-6-oxo-3-phosphonooxy-5-(3-tetradecanoyloxytetradecanoylamino)-4-(3-tetradecanoyloxytetradecanoyloxy)hexoxy]oxane-2-carboxylic acid](/img/structure/B148827.png)